Tolterodine Dimer-D7
CAS No.:
Cat. No.: VC0209996
Molecular Formula: C₃₅H₃₄D₇NO₂
Molecular Weight: 514.75
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃₅H₃₄D₇NO₂ |
|---|---|
| Molecular Weight | 514.75 |
Introduction
Chemical Structure and Properties
Molecular Identification
Tolterodine dimer-d7 is a deuterated derivative of tolterodine, featuring seven deuterium atoms strategically placed in the molecular structure. The compound has a molecular formula of C35H41NO2 with a molecular weight of 514.7 g/mol. The IUPAC name for this compound is 2-[3-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-[3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl]amino]-1-phenylpropyl]-4-methylphenol. It maintains the core structural elements of tolterodine while incorporating deuterium atoms specifically in the isopropyl group positions.
Physical and Chemical Properties
Tolterodine dimer-d7 exhibits physical and chemical properties similar to the parent compound tolterodine but with subtle differences attributed to the deuterium incorporation. The presence of deuterium atoms affects hydrogen bonding patterns and can slightly alter the compound's behavior in biological systems without significantly changing its pharmacological activity. As a deuterated compound, it benefits from the kinetic isotope effect, which can influence reaction rates involving the breaking of carbon-deuterium bonds compared to carbon-hydrogen bonds.
Structural Characteristics
The compound features key functional groups that determine its chemical behavior:
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Phenolic hydroxyl groups that can participate in hydrogen bonding
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Tertiary amine functionality that contributes to its basicity
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Deuterated isopropyl groups that provide isotopic labeling
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Phenyl rings that contribute to its lipophilicity
Table 1: Key Physical and Chemical Properties of Tolterodine Dimer-D7
| Property | Value |
|---|---|
| Molecular Formula | C35H41NO2 |
| Molecular Weight | 514.7 g/mol |
| InChI Key | OVJNATACTARGSL-PPRWSYCBSA-N |
| Physical State | Solid (presumed based on similar compounds) |
| Functional Groups | Phenol, tertiary amine, deuterated alkyl groups |
| Deuterium Positions | Seven deuterium atoms in isopropyl groups |
| Canonical SMILES | CC1=CC(=C(C=C1)O)C(CCN(CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)O)C(C)C)C4=CC=CC=C4 |
Synthesis and Chemical Reactions
Key Chemical Reactions
Tolterodine dimer-d7 can participate in various chemical reactions typical for compounds containing amine and ether functional groups. These reactions include:
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Nucleophilic substitution reactions at the amine position
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Hydrogen/deuterium exchange under specific conditions
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Oxidation of the phenolic groups
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Salt formation with suitable acids
Reaction conditions for tolterodine derivatives typically require careful control of temperature, pH, and reaction time to ensure high yields and purity. The presence of deuterium atoms in the molecule affects the reaction kinetics compared to non-deuterated analogues.
Pharmacological Significance
Comparison with Tolterodine
Tolterodine, the parent compound of tolterodine dimer-d7, is a potent antimuscarinic agent primarily used to treat urinary urge incontinence and symptoms related to overactive bladder . It acts as an antagonist at muscarinic acetylcholine receptors in the bladder, leading to decreased detrusor muscle contractions .
Tolterodine shows high specificity for muscarinic receptors, with negligible activity for other neurotransmitter receptors and cellular targets . Its main therapeutic effects include an increase in residual urine and a decrease in detrusor pressure, consistent with its antimuscarinic action on the lower urinary tract .
The deuterated form (tolterodine dimer-d7) maintains the core pharmacological profile of tolterodine while providing enhanced capabilities for tracking metabolic pathways due to the presence of deuterium atoms.
Significance of Deuteration
Deuteration in pharmaceutical compounds offers several advantages for research purposes:
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Isotopic labeling for tracking metabolic pathways
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Potential kinetic isotope effects that may alter metabolism rates
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Enhanced stability at metabolically vulnerable positions
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Minimal changes to pharmacological properties
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Improved ability to distinguish between parent compound and metabolites in analytical studies
The strategic incorporation of deuterium atoms in tolterodine dimer-d7 facilitates more precise pharmacokinetic profiling compared to standard tolterodine. This allows researchers to better understand the compound's behavior in biological systems.
Research Applications
Metabolic Studies
Tolterodine dimer-d7 is primarily utilized in scientific research, particularly in studies involving isotopic labeling to understand drug metabolism and pharmacodynamics. The deuterium atoms serve as markers that can be tracked through metabolic processes, providing insights into:
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Metabolic pathway identification
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Rate-limiting steps in metabolism
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Formation of active and inactive metabolites
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Clearance mechanisms
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Drug-drug interaction studies
This is especially valuable for tolterodine research, as the parent compound undergoes significant hepatic metabolism to form the pharmacologically active 5-hydroxymethyl derivative that contributes substantially to its therapeutic effect .
Pharmacokinetic Investigations
Deuterated compounds like tolterodine dimer-d7 often exhibit altered metabolic pathways compared to their non-deuterated counterparts. This difference allows researchers to:
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Compare the pharmacokinetic profiles of deuterated and non-deuterated versions
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Identify metabolically labile positions in the molecule
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Study the impact of deuterium substitution on absorption, distribution, metabolism, and excretion (ADME) properties
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Develop improved drug candidates with potentially enhanced metabolic stability
Analytical Applications
The unique isotopic signature of tolterodine dimer-d7 makes it valuable for analytical applications in pharmaceutical research:
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Use as an internal standard in quantitative mass spectrometry
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Tracer studies in biological matrices
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Method development and validation for tolterodine and metabolite detection
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Reference material for research laboratories
Analytical Characterization
Spectroscopic Properties
Tolterodine dimer-d7 can be characterized using various spectroscopic techniques that reveal its structural features:
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Mass Spectrometry: Shows characteristic fragmentation patterns with mass shifts compared to non-deuterated tolterodine due to the presence of seven deuterium atoms
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Nuclear Magnetic Resonance (NMR): Displays altered signal patterns in regions corresponding to the deuterated isopropyl groups
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Infrared Spectroscopy: Exhibits characteristic absorption bands for phenolic OH groups, C-D stretching vibrations, and aromatic functionalities
Chromatographic Behavior
The chromatographic properties of tolterodine dimer-d7 are influenced by its structural features:
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Slightly different retention times compared to non-deuterated tolterodine in various chromatographic systems
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Modified interaction with stationary phases due to deuterium substitution
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Characteristic elution profiles that can be used for identification purposes
Current Research Status and Future Directions
Current Applications
Currently, tolterodine dimer-d7 is primarily used in research settings for:
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Understanding the metabolic fate of tolterodine in biological systems
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Development of sensitive and specific analytical methods
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Comparative studies of pharmacokinetic properties
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Investigation of structure-activity relationships in muscarinic receptor antagonists
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